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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzoic acid

Cat. No.: B146667 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

molecular structure is paramount. In the realm of substituted benzoic acids, even subtle shifts

in functional group positioning can dramatically alter a compound's physicochemical properties

and biological activity. This guide provides a detailed spectroscopic comparison of 2-Fluoro-3-
methoxybenzoic acid and its positional isomers, offering a valuable resource for their

differentiation and characterization.

This comparative analysis focuses on the key spectroscopic techniques of Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining

the distinct spectral signatures of each isomer, researchers can confidently identify and

distinguish between these closely related compounds. The following sections present a

summary of the expected spectroscopic data, detailed experimental protocols for acquiring

such data, and visual representations of the isomeric structures and analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Fluoro-3-methoxybenzoic
acid and its isomers. This data is compiled from various sources and predictive models. Note

that experimental conditions, such as solvent and instrument frequency, can cause slight

variations in observed values.

Table 1: ¹H NMR Spectral Data (Predicted/Reported in ppm)
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Isomer -COOH Aromatic-H -OCH₃

2-Fluoro-3-

methoxybenzoic acid
~13.0 7.1-7.5 (m) ~3.9 (s)

3-Fluoro-2-

methoxybenzoic acid
~13.0 7.1-7.6 (m) ~4.0 (s)

4-Fluoro-2-

methoxybenzoic acid
~13.0 6.8-8.0 (m) ~3.9 (s)

5-Fluoro-2-

methoxybenzoic acid
~13.0 7.0-7.7 (m) ~3.9 (s)

2-Fluoro-4-

methoxybenzoic acid
~12.8 6.7-8.1 (m) ~3.9 (s)

3-Fluoro-4-

methoxybenzoic acid
~12.9 7.2-7.8 (m) ~3.9 (s)

4-Fluoro-3-

methoxybenzoic acid
~13.0 7.3-7.7 (m) ~3.9 (s)

2-Fluoro-5-

methoxybenzoic acid
~12.9 6.8-7.6 (m) ~3.8 (s)

2-Fluoro-6-

methoxybenzoic acid
~13.0 6.8-7.4 (m) ~3.9 (s)

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. 's'

denotes a singlet, and 'm' denotes a multiplet.

Table 2: ¹³C NMR Spectral Data (Predicted in ppm)
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Isomer C=O C-F C-O Aromatic C -OCH₃

2-Fluoro-3-

methoxybenz

oic acid

~165 ~155 (d) ~148 115-130 ~56

3-Fluoro-2-

methoxybenz

oic acid

~165 ~159 (d) ~152 115-135 ~62

4-Fluoro-2-

methoxybenz

oic acid

~165 ~165 (d) ~159 100-135 ~56

5-Fluoro-2-

methoxybenz

oic acid

~165 ~158 (d) ~155 115-130 ~56

2-Fluoro-4-

methoxybenz

oic acid

~165 ~166 (d) ~163 100-135 ~56

3-Fluoro-4-

methoxybenz

oic acid

~165 ~153 (d) ~151 115-130 ~56

4-Fluoro-3-

methoxybenz

oic acid

~165 ~158 (d) ~148 115-130 ~56

2-Fluoro-5-

methoxybenz

oic acid

~165 ~164 (d) ~155 105-130 ~56

2-Fluoro-6-

methoxybenz

oic acid

~165 ~161 (d) ~157 110-130 ~56

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Isomer
O-H Stretch
(Carboxylic
Acid)

C=O Stretch
(Carboxylic
Acid)

C-O Stretch
(Ether)

C-F Stretch

All Isomers
2500-3300

(broad)
1680-1710 1250-1300 1100-1250

Table 4: Mass Spectrometry Data (m/z)

Isomer Molecular Ion [M]⁺ Key Fragments

All Isomers 170.04
155 ([M-CH₃]⁺), 153 ([M-

OH]⁺), 125 ([M-COOH]⁺)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of fluoro-

methoxybenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of

solvent is crucial, as DMSO-d₆ is often preferred for carboxylic acids to ensure the

observation of the acidic proton.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to an internal

standard such as tetramethylsilane (TMS) at 0.00 ppm.[2]

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a singlet

for each unique carbon atom. A sufficient number of scans and an appropriate relaxation

delay are necessary, especially for quaternary carbons.[3]
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A

small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed

into a thin, transparent disk.[4]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the KBr pellet holder is first recorded. The

sample pellet is then placed in the holder, and the sample spectrum is recorded. The

instrument software automatically subtracts the background spectrum. Data is typically

collected in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common technique for this class of compounds,

typically using an electron energy of 70 eV. Electrospray ionization (ESI) can also be used,

often in negative ion mode to detect the deprotonated molecule [M-H]⁻.[6]

Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms

the molecular weight of the compound. The fragmentation pattern provides valuable

structural information.[7]

Visualizing the Isomers and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical structures

of the fluoro-methoxybenzoic acid isomers and a general workflow for their spectroscopic

comparison.

Caption: Chemical structures of the positional isomers of fluoro-methoxybenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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